molecular formula C14H8O8S2 B077222 9,10-dioxoanthracene-1,6-disulfonic acid CAS No. 14486-58-9

9,10-dioxoanthracene-1,6-disulfonic acid

Cat. No.: B077222
CAS No.: 14486-58-9
M. Wt: 368.3 g/mol
InChI Key: SROYVYGZVXMVOA-UHFFFAOYSA-N
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Description

9,10-dioxoanthracene-1,6-disulfonic acid is an organic compound with the molecular formula C14H8O8S2. It is a derivative of anthraquinone, characterized by the presence of two sulfonic acid groups at the 1 and 6 positions of the anthracene ring system. This compound is known for its applications in various fields, including dye synthesis, organic synthesis, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-dioxoanthracene-1,6-disulfonic acid typically involves the sulfonation of anthraquinone derivatives. One common method is the reaction of anthraquinone with sulfuric acid, which introduces sulfonic acid groups at specific positions on the anthracene ring .

Industrial Production Methods: Industrial production of this compound often employs similar sulfonation techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts and controlled temperatures to facilitate the sulfonation reaction .

Chemical Reactions Analysis

Types of Reactions: 9,10-dioxoanthracene-1,6-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various anthraquinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

9,10-Dihydro-9,10-dioxoanth

Properties

CAS No.

14486-58-9

Molecular Formula

C14H8O8S2

Molecular Weight

368.3 g/mol

IUPAC Name

9,10-dioxoanthracene-1,6-disulfonic acid

InChI

InChI=1S/C14H8O8S2/c15-13-9-2-1-3-11(24(20,21)22)12(9)14(16)8-5-4-7(6-10(8)13)23(17,18)19/h1-6H,(H,17,18,19)(H,20,21,22)

InChI Key

SROYVYGZVXMVOA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O

Key on ui other cas no.

14486-58-9

Origin of Product

United States

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